molecular formula C17H16Br2N2O2 B13997519 n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine CAS No. 6583-92-2

n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine

Cat. No.: B13997519
CAS No.: 6583-92-2
M. Wt: 440.1 g/mol
InChI Key: OUHKYXLUHMOPHI-UHFFFAOYSA-N
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Description

n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine: is a synthetic organic compound characterized by the presence of bromine, nitro, and amine functional groups attached to a fluorenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine typically involves the following steps:

    Nitration of Fluorene: The initial step involves the nitration of fluorene to introduce a nitro group at the 7-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The next step involves the bromination of the nitrofluorene derivative to introduce bromoethyl groups. This can be done using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium thiolate or primary amines under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of thioether or secondary amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving nitro and bromo groups.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial properties.
  • Studied for its interactions with biological macromolecules such as proteins and DNA.

Medicine:

  • Explored as a potential anticancer agent due to its ability to induce DNA damage in cancer cells.
  • Evaluated for its use in targeted drug delivery systems.

Industry:

  • Utilized in the development of advanced materials, including polymers and nanomaterials.
  • Applied in the synthesis of dyes and pigments with specific optical properties.

Mechanism of Action

The mechanism of action of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine involves its interaction with cellular components, leading to various biological effects. The compound can:

    Induce DNA Damage: The bromoethyl groups can alkylate DNA, leading to strand breaks and apoptosis in cancer cells.

    Inhibit Enzymes: The nitro group can interact with enzyme active sites, inhibiting their activity and affecting cellular metabolism.

    Generate Reactive Oxygen Species (ROS): The compound can undergo redox cycling, generating ROS that cause oxidative stress and cell death.

Comparison with Similar Compounds

    n,n-Bis(2-bromoethyl)benzene-1,4-diamine: Similar structure but with a benzene core instead of a fluorenyl core.

    n,n-Bis(2-bromoethyl)-4-nitroaniline: Similar structure but with a nitroaniline core.

Uniqueness:

  • The presence of the fluorenyl core in n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine imparts unique electronic and steric properties, making it more effective in certain applications compared to its analogs.
  • The combination of nitro, bromoethyl, and amine groups in a single molecule provides a versatile platform for chemical modifications and functionalization.

Properties

CAS No.

6583-92-2

Molecular Formula

C17H16Br2N2O2

Molecular Weight

440.1 g/mol

IUPAC Name

N,N-bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine

InChI

InChI=1S/C17H16Br2N2O2/c18-5-7-20(8-6-19)14-1-3-16-12(10-14)9-13-11-15(21(22)23)2-4-17(13)16/h1-4,10-11H,5-9H2

InChI Key

OUHKYXLUHMOPHI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N(CCBr)CCBr)C3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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